molecular formula C7H10N2O2S B2577389 H-MeAla(4-Thz)-OH CAS No. 2131118-50-6

H-MeAla(4-Thz)-OH

Cat. No.: B2577389
CAS No.: 2131118-50-6
M. Wt: 186.23
InChI Key: SJJJQDIGKIMGTG-LURJTMIESA-N
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Description

H-MeAla(4-Thz)-OH, also known as N-methyl-4-thiazolidinecarboxylic acid, is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of this ring imparts distinctive chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-MeAla(4-Thz)-OH typically involves the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor containing both sulfur and nitrogen functionalities. This can be achieved through the reaction of an amino acid derivative with a thiol compound under acidic or basic conditions.

    N-Methylation: The next step involves the methylation of the nitrogen atom in the thiazolidine ring. This can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: The final step involves the hydrolysis of any protecting groups that may have been used during the synthesis to yield the free carboxylic acid form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

H-MeAla(4-Thz)-OH undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidines with different oxidation states using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidines.

    Substitution: Substituted thiazolidines with various functional groups.

Scientific Research Applications

H-MeAla(4-Thz)-OH has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which H-MeAla(4-Thz)-OH exerts its effects is primarily through interactions with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfur and nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition.

Comparison with Similar Compounds

H-MeAla(4-Thz)-OH can be compared with other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs like pioglitazone and rosiglitazone.

    Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug and its role in peptide synthesis.

    N-Methylthiazolidine-4-carboxylic acid: Similar to this compound but lacks the specific substitution pattern that imparts unique properties to the latter.

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

(2S)-2-(methylamino)-3-(1,3-thiazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-8-6(7(10)11)2-5-3-12-4-9-5/h3-4,6,8H,2H2,1H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJJQDIGKIMGTG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CSC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CSC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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